molecular formula C5H7N5O3 B1144264 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt CAS No. 18276-11-4

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

Cat. No. B1144264
M. Wt: 185.14
InChI Key:
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Patent
US04007186

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
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Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C12C(=O)NC(=O)NC=1NC(N2)=O.N.[Cl:26]([OH:30])(=[O:29])(=[O:28])=[O:27]>>[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[Cl:26]([O-:30])(=[O:29])(=[O:28])=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O.N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving fecal matter
CUSTOM
Type
CUSTOM
Details
separating any undissolved solid residue
ADDITION
Type
ADDITION
Details
An ammonium salt is added to the solution
CUSTOM
Type
CUSTOM
Details
to precipitate ammonium urate, which
CUSTOM
Type
CUSTOM
Details
Urate salt is then precipitated
CUSTOM
Type
CUSTOM
Details
The urate salt is subsequently separated
CUSTOM
Type
CUSTOM
Details
preparing ultra pure crystalline uric acid
CUSTOM
Type
CUSTOM
Details
such as that obtained from the second phase

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04007186

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].C12C(=O)NC(=O)NC=1NC(N2)=O.N.[Cl:26]([OH:30])(=[O:29])(=[O:28])=[O:27]>>[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[Cl:26]([O-:30])(=[O:29])(=[O:28])=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=C(NC(=O)N1)NC(=O)NC2=O.N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving fecal matter
CUSTOM
Type
CUSTOM
Details
separating any undissolved solid residue
ADDITION
Type
ADDITION
Details
An ammonium salt is added to the solution
CUSTOM
Type
CUSTOM
Details
to precipitate ammonium urate, which
CUSTOM
Type
CUSTOM
Details
Urate salt is then precipitated
CUSTOM
Type
CUSTOM
Details
The urate salt is subsequently separated
CUSTOM
Type
CUSTOM
Details
preparing ultra pure crystalline uric acid
CUSTOM
Type
CUSTOM
Details
such as that obtained from the second phase

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Name
Type
product
Smiles
Cl(=O)(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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